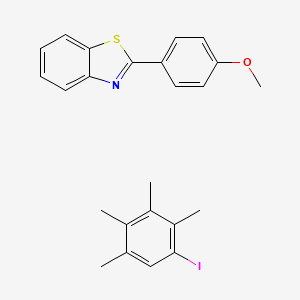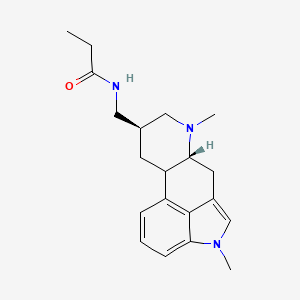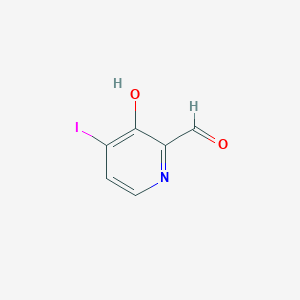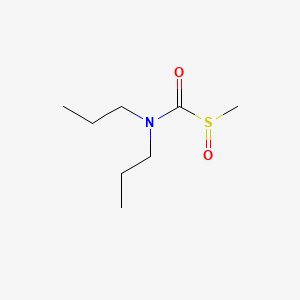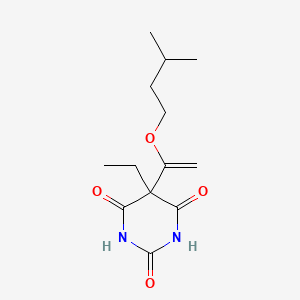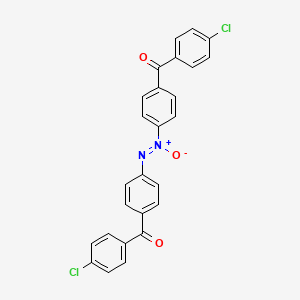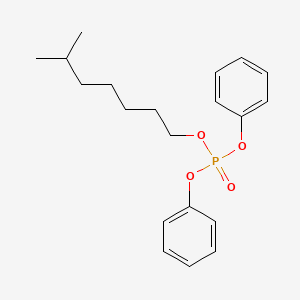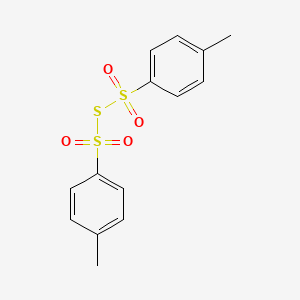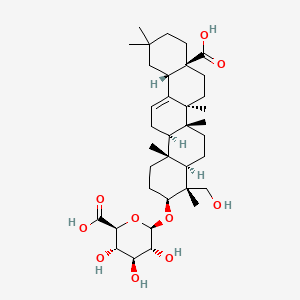
beta-D-Glucopyranosiduronic acid, (3beta,4alpha)-17-carboxy-23-hydroxy-28-norolean-12-en-3-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-D-Glucopyranosiduronic acid, (3beta,4alpha)-17-carboxy-23-hydroxy-28-norolean-12-en-3-yl: is a complex organic compound that belongs to the class of triterpene glycosides. It is characterized by its unique structure, which includes a glucopyranosiduronic acid moiety attached to a noroleanane skeleton. This compound is known for its diverse biological activities and is often studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranosiduronic acid, (3beta,4alpha)-17-carboxy-23-hydroxy-28-norolean-12-en-3-yl typically involves multiple steps, including glycosylation and oxidation reactions. The process begins with the preparation of the noroleanane skeleton, followed by the attachment of the glucopyranosiduronic acid moiety. Common reagents used in these reactions include glycosyl donors, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, to produce the triterpene backbone. This is followed by chemical modification to introduce the glucopyranosiduronic acid moiety. The use of biocatalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups, altering the compound’s biological activity.
Substitution: Substitution reactions, such as nucleophilic substitution, can modify the glucopyranosiduronic acid moiety, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Protecting Groups: Acetyl groups, benzyl groups.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which may exhibit different biological activities.
Scientific Research Applications
Chemistry
In chemistry, beta-D-Glucopyranosiduronic acid, (3beta,4alpha)-17-carboxy-23-hydroxy-28-norolean-12-en-3-yl is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its role in cell signaling and metabolism. It has been shown to interact with various enzymes and receptors, influencing cellular processes such as proliferation and apoptosis.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in the treatment of inflammatory diseases, cancer, and metabolic disorders due to its ability to modulate immune responses and inhibit tumor growth.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its antioxidant and anti-inflammatory properties make it a valuable ingredient in skincare products aimed at reducing signs of aging and protecting the skin from environmental damage.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranosiduronic acid, (3beta,4alpha)-17-carboxy-23-hydroxy-28-norolean-12-en-3-yl involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. For example, it may inhibit the activity of pro-inflammatory cytokines, reducing inflammation and promoting tissue repair.
Comparison with Similar Compounds
Similar Compounds
- beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha)-17-carboxy-16-hydroxy-23-oxo-28-norolean-12-en-3-yl
- beta-D-Glucopyranosiduronic acid, (3beta,4alpha,15alpha,16alpha,21beta,22alpha)-15,16,28-trihydroxy-23-methoxy-21,22-bis[(2Z)-2-methyl-1-oxo-2-butenyl]oxy-23-oxoolean-12-en-3-yl
Uniqueness
The uniqueness of beta-D-Glucopyranosiduronic acid, (3beta,4alpha)-17-carboxy-23-hydroxy-28-norolean-12-en-3-yl lies in its specific structural features, such as the position and configuration of the hydroxyl and carboxyl groups. These structural differences can significantly influence its biological activity and therapeutic potential compared to similar compounds.
Properties
CAS No. |
85889-27-6 |
|---|---|
Molecular Formula |
C36H56O10 |
Molecular Weight |
648.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H56O10/c1-31(2)13-15-36(30(43)44)16-14-34(5)19(20(36)17-31)7-8-22-32(3)11-10-23(33(4,18-37)21(32)9-12-35(22,34)6)45-29-26(40)24(38)25(39)27(46-29)28(41)42/h7,20-27,29,37-40H,8-18H2,1-6H3,(H,41,42)(H,43,44)/t20-,21+,22+,23-,24-,25-,26+,27-,29+,32-,33-,34+,35+,36-/m0/s1 |
InChI Key |
DYFUVQSGLMQLRX-ALBXZGMBSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


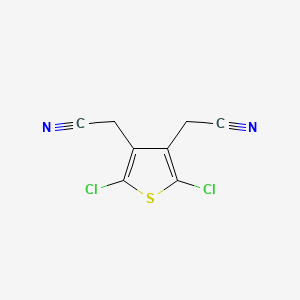

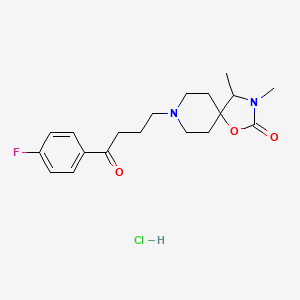
![[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;hydrobromide](/img/structure/B12806366.png)
